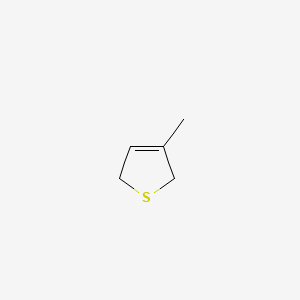![molecular formula C9H18INO2 B14670299 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide CAS No. 37147-81-2](/img/structure/B14670299.png)
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C9H18NO2I. This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with an acetyloxyethyl group and a methyl group. It is often used in various chemical and biological applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide typically involves the quaternization of 1-methylpyrrolidine with 2-chloroethyl acetate, followed by the substitution of the chloride ion with iodide. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Hydrolysis: The major product of hydrolysis is 1-[2-hydroxyethyl]-1-methylpyrrolidin-1-ium iodide.
Applications De Recherche Scientifique
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ionic nature.
Industry: The compound is used in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.
Mécanisme D'action
The mechanism by which 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide exerts its effects is primarily through its ionic interactions. The positively charged pyrrolidinium ion can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylimidazolium iodide: Another quaternary ammonium compound with similar ionic properties.
Tetramethylammonium iodide: A simpler quaternary ammonium salt used in similar applications.
1-Butyl-3-methylimidazolium iodide: An ionic liquid with a longer alkyl chain, offering different solubility and thermal properties.
Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide is unique due to its acetyloxyethyl group, which provides additional reactivity and potential for derivatization. This makes it a versatile compound in both chemical synthesis and biological research.
Propriétés
Numéro CAS |
37147-81-2 |
|---|---|
Formule moléculaire |
C9H18INO2 |
Poids moléculaire |
299.15 g/mol |
Nom IUPAC |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-9(11)12-8-7-10(2)5-3-4-6-10;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HGUZAZPNVZUUHX-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OCC[N+]1(CCCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)


![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)


![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)


